![molecular formula C23H23BrN4O4S B307856 6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307856.png)
6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the benzoxazepine family and exhibits unique chemical properties that make it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the inhibition of specific enzymes and receptors that play a crucial role in disease progression. The compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including tyrosine kinases, histone deacetylases, and G-protein-coupled receptors.
Biochemical and Physiological Effects
6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for drug development. The compound has been shown to exhibit potent anti-cancer activity, anti-inflammatory activity, and anti-viral activity. Additionally, the compound has been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potent inhibitory activity against various enzymes and receptors. Additionally, the compound exhibits unique chemical properties that make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires careful control of reaction conditions and reagent selection.
Direcciones Futuras
There are numerous future directions for research on 6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One of the primary future directions is the development of novel drugs targeting specific diseases using this compound as a lead compound. Additionally, future research could focus on the optimization of the synthesis method of this compound to improve its yield and purity. Furthermore, future research could explore the potential applications of this compound in the treatment of various neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step process that requires careful control of reaction conditions and reagent selection. The method involves the condensation of 2-bromo-5-ethoxy-4-methoxybenzaldehyde with 3-(methylsulfanyl)-1-propyne to form the corresponding propargyl alcohol. The propargyl alcohol is then subjected to a cyclization reaction with 2-amino-4,5-dimethoxybenzoic acid to form the final product.
Aplicaciones Científicas De Investigación
6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been the subject of numerous scientific studies aimed at exploring its potential applications in drug discovery and development. One of the primary research applications of this compound is its use as a lead compound for the development of novel drugs targeting various diseases.
Propiedades
Nombre del producto |
6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Fórmula molecular |
C23H23BrN4O4S |
Peso molecular |
531.4 g/mol |
Nombre IUPAC |
1-[6-(2-bromo-5-ethoxy-4-methoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C23H23BrN4O4S/c1-5-19(29)28-16-10-8-7-9-13(16)20-21(25-23(33-4)27-26-20)32-22(28)14-11-18(31-6-2)17(30-3)12-15(14)24/h7-12,22H,5-6H2,1-4H3 |
Clave InChI |
MYKMBUPDTWPYOH-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4Br)OC)OCC |
SMILES canónico |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4Br)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



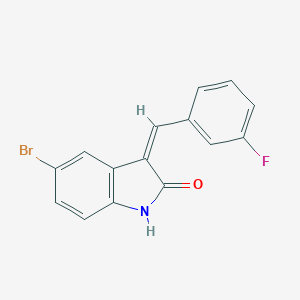
![methyl 5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307774.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307775.png)

![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307778.png)

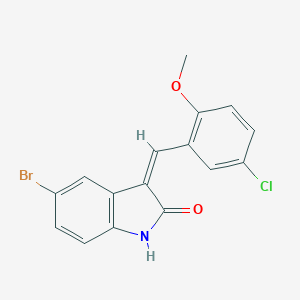
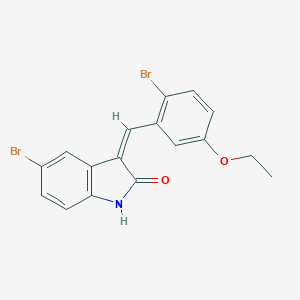
![(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307783.png)
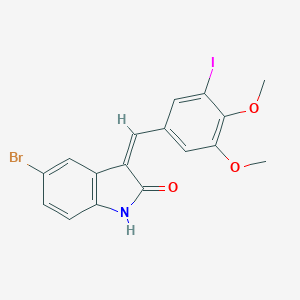
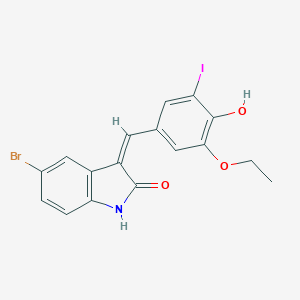
![(5Z)-2-(4-fluoroanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307787.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307791.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B307795.png)